Superior Biochemical and Cell-Based Potency Against PAH-Relevant Kinases Versus Imatinib
In a direct head-to-head comparison, Seralutinib demonstrates significantly greater potency than imatinib across multiple targets critical to PAH pathogenesis. Notably, Seralutinib inhibits CSF1R and c-KIT with IC50 values in the low nanomolar range, whereas imatinib's potency is substantially lower for these kinases [1]. This is further validated in cell-based assays, where Seralutinib shows a 17.5-fold greater potency in inhibiting PDGFRβ-driven proliferation in human lung fibroblasts compared to imatinib [2].
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | PDGFRβ: 14 nM; CSF1R: 92 nM; c-KIT: 20 nM |
| Comparator Or Baseline | Imatinib: PDGFRβ: 75 nM; CSF1R: 1160 nM; c-KIT: 180 nM |
| Quantified Difference | 5.4-fold more potent for PDGFRβ; 12.6-fold for CSF1R; 9-fold for c-KIT |
| Conditions | Biochemical kinase assays (Carna biosciences) |
Why This Matters
For procurement in PAH research, Seralutinib's superior potency against the key driver kinases PDGFR, CSF1R, and c-KIT [1] predicts greater efficacy in disease-relevant cellular and animal models, providing a more robust tool than imatinib.
- [1] Pullamsetti, S. S., et al. (2023). Pharmacology and Rationale for Seralutinib in the Treatment of Pulmonary Arterial Hypertension. International Journal of Molecular Sciences, 24(16), 12653. (Table 1) View Source
- [2] Galkin, A., et al. (2022). Inhaled seralutinib exhibits potent efficacy in models of pulmonary arterial hypertension. European Respiratory Journal, 60(6), 2102356. (Figure 1) View Source
